molecular formula C30H49N3O B1208649 1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

Cat. No. B1208649
M. Wt: 467.7 g/mol
InChI Key: ZGALAVFQYJOLRQ-NTFZZEKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone is a natural product found in Huperzia miyoshiana, Selaginella delicatula, and other organisms with data available.

Scientific Research Applications

Synthesis and Characterization in Drug Development

The specified compound, due to its complex structure and potential biological activity, is mainly explored in the context of drug development, specifically in the synthesis and characterization of new compounds for therapeutic purposes. For instance, studies have focused on the synthesis of novel derivatives containing quinoline or benzimidazole moieties, which are often present in compounds with significant antimicrobial and anticancer properties (Abdel‐Aziz et al., 2011), (Idrees et al., 2020).

Antimicrobial and Antifungal Activity

Several studies have synthesized and evaluated compounds containing the quinoline structure for their antimicrobial and antifungal activities. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This includes work by researchers such as Raju et al. (2016), who evaluated the antibacterial activity of quinoline-derivative compounds against strains like Staphylococcus aureus and Escherichia coli, and also assessed their antifungal potential against organisms like Aspergillus niger (Raju et al., 2016).

Antiviral and Anti-inflammatory Properties

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their antiviral and anti-inflammatory properties. For example, Attaby et al. (2006) synthesized heterocyclic compounds and evaluated them for their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, demonstrating their potential in antiviral therapies (Attaby et al., 2006).

Catalytic Applications in Polymerization

Certain derivatives, such as those studied by Wen‐Hua Sun et al. (2007), have been synthesized and characterized for their catalytic behavior, particularly in ethylene reactivity, oligomerization, and polymerization. This showcases the chemical's potential application in industrial processes and materials science (Sun et al., 2007).

Involvement in Advanced Synthesis Techniques

Advanced synthesis techniques, such as ultrasound irradiation-promoted synthesis, have been utilized to develop derivatives of the compound. These methods offer advantages like shorter reaction times and higher yields, indicating the compound's role in improving synthetic methodologies (Abdula et al., 2018).

properties

Product Name

1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

Molecular Formula

C30H49N3O

Molecular Weight

467.7 g/mol

IUPAC Name

1-[(4aS,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C30H49N3O/c1-18-11-22-16-28-25(23-15-27(22)29(12-18)32(4)17-23)8-7-24(31-28)14-21-10-19(2)13-30-26(21)6-5-9-33(30)20(3)34/h18-19,21-27,29-30H,5-17H2,1-4H3/t18-,19+,21-,22+,23-,24+,25?,26+,27-,29+,30-/m1/s1

InChI Key

ZGALAVFQYJOLRQ-NTFZZEKZSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC3=N[C@@H](CCC3[C@@H]4C[C@H]2[C@H](C1)N(C4)C)C[C@H]5C[C@@H](C[C@@H]6[C@H]5CCCN6C(=O)C)C

Canonical SMILES

CC1CC2CC3=NC(CCC3C4CC2C(C1)N(C4)C)CC5CC(CC6C5CCCN6C(=O)C)C

synonyms

lucidine B
serratanine
serratanine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone
Reactant of Route 2
1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone
Reactant of Route 3
1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone
Reactant of Route 4
1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone
Reactant of Route 5
1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone
Reactant of Route 6
1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

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